
6-Acetyl-3,5-diphenylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-3,5-diphenylcyclohex-2-en-1-one is an organic compound belonging to the class of cyclohexenones It features a cyclohexenone ring substituted with acetyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-3,5-diphenylcyclohex-2-en-1-one typically involves the Michael addition reaction. This reaction is carried out by reacting 3,5-diphenylcyclohex-2-en-1-one with acetyl chloride in the presence of a base such as pyridine . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-3,5-diphenylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-Acetyl-3,5-diphenylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and heterocycles.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-acetyl-3,5-diphenylcyclohex-2-en-1-one involves its interaction with various molecular targets. The compound’s acetyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenylcyclohex-2-en-1-one: Lacks the acetyl group but shares the cyclohexenone core structure.
6-Benzoyl-3,5-diphenylcyclohex-2-en-1-one: Similar structure with a benzoyl group instead of an acetyl group.
Uniqueness
6-Acetyl-3,5-diphenylcyclohex-2-en-1-one is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
51522-42-0 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
6-acetyl-3,5-diphenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H18O2/c1-14(21)20-18(16-10-6-3-7-11-16)12-17(13-19(20)22)15-8-4-2-5-9-15/h2-11,13,18,20H,12H2,1H3 |
InChI Key |
LRBXCHIIWCURNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(CC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



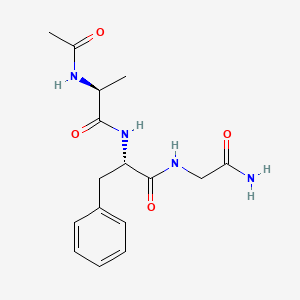
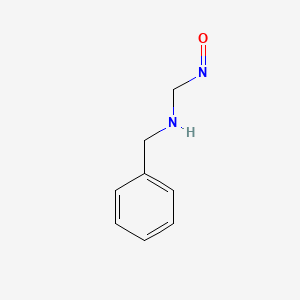
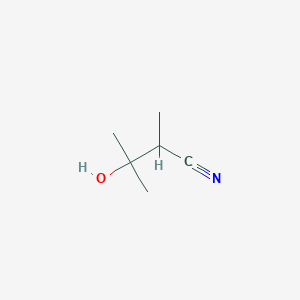


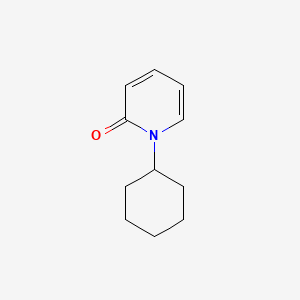
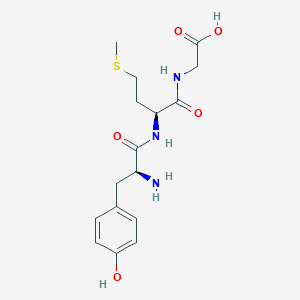
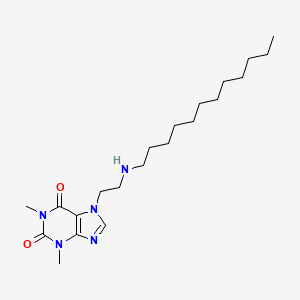

![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652431.png)


![1,2,3,4-Tetrahydrobenzo[f]quinoline](/img/structure/B14652452.png)
